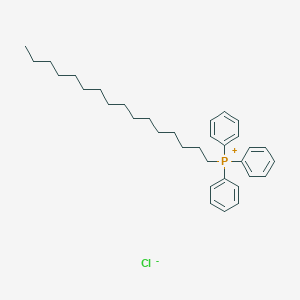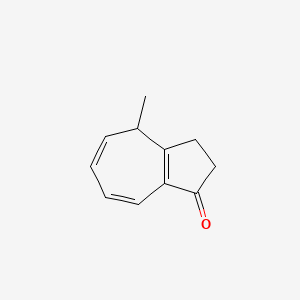![molecular formula C7H10O5 B14347387 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid CAS No. 92684-02-1](/img/structure/B14347387.png)
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an unsaturated ester using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its use in enzyme inhibition and other biological applications. The specific pathways involved depend on the target molecule and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can be compared with other similar compounds, such as:
3-(Oxiran-2-yl)propanoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Methoxyphenyl)oxiran-2-yl]methanol: This compound contains a methoxyphenyl group and is used in different research contexts.
3-Oxiran-2ylalanine: This amino acid derivative has distinct biological activity and applications.
Eigenschaften
CAS-Nummer |
92684-02-1 |
|---|---|
Molekularformel |
C7H10O5 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
3-(2-methoxycarbonyloxiran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10O5/c1-11-6(10)7(4-12-7)3-2-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
JALGQNYASJMUHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


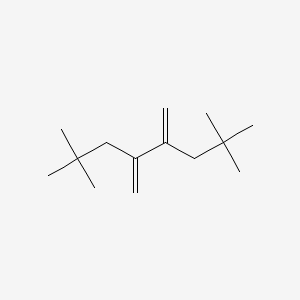
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
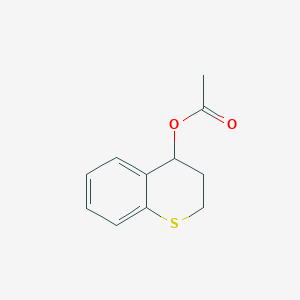
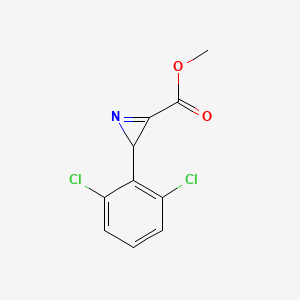
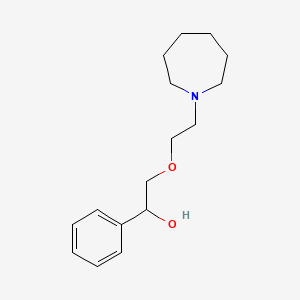
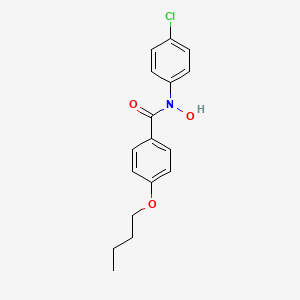


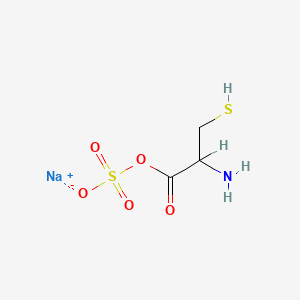
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
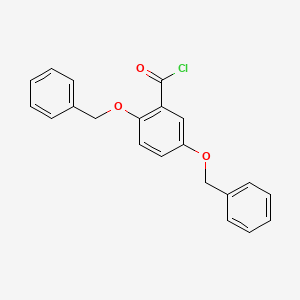
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
